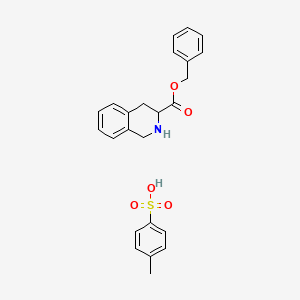

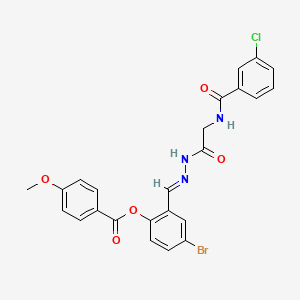

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle 4-méthylbenzènesulfonate implique généralement la réaction du 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle avec l'acide 4-méthylbenzènesulfonique . Les conditions de réaction comprennent souvent l'utilisation d'agents déshydratants tels que l'oxychlorure de phosphore (POCl3) ou le pentoxyde de phosphore (P2O5) pour faciliter le processus de cyclisation .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation spécialisée dans les milieux de recherche. L'approche générale impliquerait l'adaptation des méthodes de synthèse en laboratoire tout en garantissant la pureté et l'optimisation du rendement.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle 4-méthylbenzènesulfonate peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe benzyle, en utilisant des réactifs tels que l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).

Réactifs et conditions courants

Oxydation : KMnO4 en conditions acides ou neutres.

Réduction : LiAlH4 dans l'éther sec ou NaBH4 dans le méthanol.

Substitution : NaOH en solution aqueuse ou KOtBu dans des solvants aprotiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.

Applications de la recherche scientifique

Le 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle 4-méthylbenzènesulfonate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de nouveaux agents antifongiques.

Biologie : Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Médecine : Explored for its potential therapeutic effects, particularly in the treatment of estrogen-dependent cancers.

Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle 4-méthylbenzènesulfonate implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de la sulfatase stéroïdienne, bloquant ainsi la production locale de stéroïdes œstrogéniques . Cette inhibition peut être bénéfique dans le traitement des cancers dépendants des œstrogènes en réduisant la disponibilité des œstrogènes nécessaires à la croissance tumorale .

Applications De Recherche Scientifique

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of steroid sulfatase, thereby blocking the local production of estrogenic steroids . This inhibition can be beneficial in treating estrogen-dependent cancers by reducing the availability of estrogen required for tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

- (S)-(-)-1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle sel d'acide p-toluènesulfonique

- (S)-1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle p-toluènesulfonate

Unicité

Le 1,2,3,4-tétrahydro-3-isoquinoléine carboxylate de benzyle 4-méthylbenzènesulfonate est unique en raison de sa configuration structurale spécifique et de la présence de groupes benzyle et 4-méthylbenzènesulfonate. Cette combinaison confère des propriétés chimiques distinctes et des activités biologiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

IUPAC Name |

benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMBIFNNFMRIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)

![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12023768.png)

![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)

![4-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12023826.png)